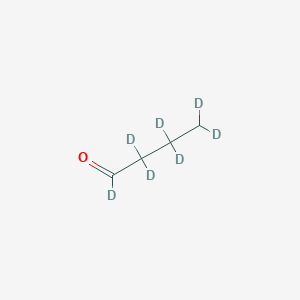
1,2,2,3,3,4,4-Heptadeuteriobutan-1-on
Übersicht
Beschreibung
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of butyraldehyde, where seven hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen). This labeling allows for precise tracking and analysis in various chemical and biological studies .
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
N-Butyraldehyde-2,2,3,3,4,4,4-d7, also known as 1,2,2,3,3,4,4-heptadeuteriobutan-1-one, is a stable isotope-labelled compound
Mode of Action
Butyraldehyde, the non-deuterated analog, undergoes reactions typical of alkyl aldehydes . These reactions define many of the uses of this compound. Important reactions include hydrogenation to the alcohol, oxidation to the acid, and base-catalyzed condensation .
Pharmacokinetics
It’s known that the compound is stable if stored under recommended conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one typically involves the deuteration of butyraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of 1,2,2,3,3,4,4-heptadeuteriobutan-1-one follows similar principles but on a larger scale. The process involves the continuous flow of butyraldehyde and deuterium gas over a catalyst bed, ensuring efficient and consistent deuteration. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,3,3,4,4-heptadeuteriobutan-1-one undergoes various chemical reactions typical of aldehydes. These include:
Oxidation: Conversion to butyric acid.
Reduction: Conversion to butanol.
Condensation: Formation of larger molecules through aldol condensation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Condensation: Base catalysts such as sodium hydroxide (NaOH) are typically employed.
Major Products
Oxidation: Butyric acid.
Reduction: Butanol.
Condensation: β-hydroxybutyraldehyde or other aldol products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyraldehyde: The non-deuterated form, used in similar applications but without the isotopic labeling.
N-Butyraldehyde-d8: Another deuterated form with eight deuterium atoms.
2-Methylbutyraldehyde: A structural isomer with different chemical properties
Uniqueness
1,2,2,3,3,4,4-heptadeuteriobutan-1-one is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4-heptadeuteriobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3/i1D2,2D2,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSAGDEMFDKMZ-VNEWRNQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])C([2H])([2H])C(=O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)


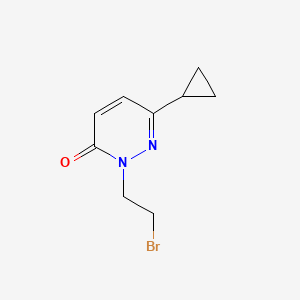
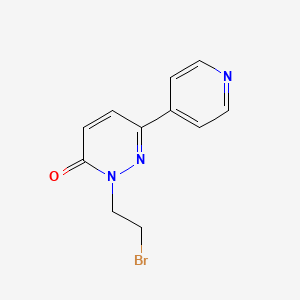


amine hydrochloride](/img/structure/B1492269.png)
![2-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1492273.png)
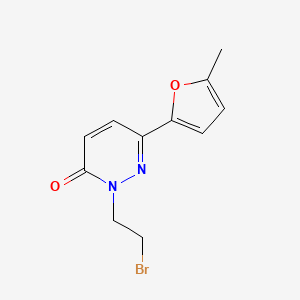
![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)
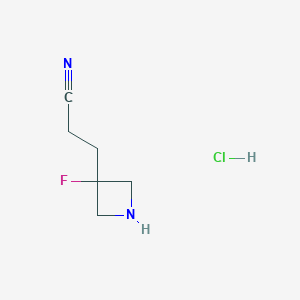
amine hydrochloride](/img/structure/B1492280.png)

